![molecular formula C22H25N5O2 B2441891 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea CAS No. 946273-62-7](/img/structure/B2441891.png)
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
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Description
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea, also known as MPPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPPTU is a urea-based inhibitor that has been shown to exhibit potent inhibitory activity against various protein kinases, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Reactions and Synthesis
Reactions with N-amino-pyrimidine derivatives : Research into cyclic oxalyl compounds has shown that derivatives like 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine can add arylisocyanates to yield N,N′-disubsituted ureas. These compounds can further undergo cyclization to form imidazolyl-pyrimidinones, demonstrating the versatility of pyrimidine derivatives in synthetic chemistry (Altural & Kollenz, 1990).
Dimerization of ureidopyrimidones : The study on 6-Methyl-2-butylureidopyrimidone revealed its ability to dimerize through four hydrogen bonds, highlighting its potential as a building block in supramolecular assemblies (Beijer et al., 1998).
Antioxidant Activity
- The synthesis and evaluation of certain pyrimidinone derivatives for their antioxidant activity have been explored. This includes the transformation of urea, benzaldehyde, and ethyl acetoacetate into compounds that were screened for their antioxidant properties, showing the potential for these derivatives in pharmacological contexts (George et al., 2010).
Catalysis and Chemical Transformations
- Oxidative carbonylation of amines : A catalytic system involving Pd(OAc)2 and [mmim]I has been applied to the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, showcasing the utility of pyrimidinyl derivatives in facilitating diverse chemical transformations (Peng et al., 2008).
Herbicidal Applications
- Substituted phenyltetrahydropyrimidinones, referred to as cyclic ureas, have been identified as new chlorosis-inducing preemergence herbicides. They inhibit carotenoid biosynthesis at the phytoene desaturase step, demonstrating the potential agricultural applications of pyrimidinyl derivatives (Babczinski et al., 1995).
Corrosion Inhibition
- 1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, revealing their effectiveness in protecting against corrosion. This suggests potential applications in materials science and engineering (Mistry et al., 2011).
properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-4-12-29-21-14-20(23-16(3)24-21)25-17-8-10-18(11-9-17)26-22(28)27-19-7-5-6-15(2)13-19/h5-11,13-14H,4,12H2,1-3H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJELVAZJWRDVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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